Cas no 52095-41-7 (1-Propanone, 1-(2-ethenylphenyl)-)

1-Propanone, 1-(2-ethenylphenyl)- structure
52095-41-7 structure
Product Name:1-Propanone, 1-(2-ethenylphenyl)-
CAS No:52095-41-7
MF:C11H12O
MW:160.212383270264
CID:360654
PubChem ID:582989
Update Time:2025-04-19

1-Propanone, 1-(2-ethenylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone, 1-(2-ethenylphenyl)-
    • 1-(2-ethenylphenyl)propan-1-one
    • WHHWFVIPLLAZAH-UHFFFAOYSA-N
    • 1-(2-Vinylphenyl)propan-1-one
    • SCHEMBL9720642
    • 52095-41-7
    • 1-(2-Vinylphenyl)-1-propanone #
    • DTXSID50342563
    • Inchi: 1S/C11H12O/c1-3-9-7-5-6-8-10(9)11(12)4-2/h3,5-8H,1,4H2,2H3
    • InChI Key: WHHWFVIPLLAZAH-UHFFFAOYSA-N
    • SMILES: O=C(CC)C1C=CC=CC=1C=C

Computed Properties

  • Exact Mass: 160.08886
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07
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